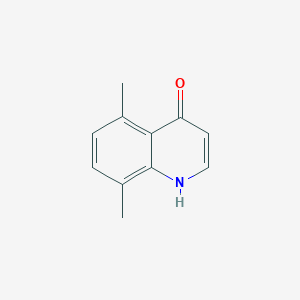

5,8-Dimethyl-4-quinolinol

Description

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, serves as a fundamental scaffold in medicinal chemistry. scispace.comresearchgate.net Its derivatives are recognized as pharmacologically broad-spectrum compounds, exhibiting a remarkable array of biological activities. nih.gov The integration of the quinoline moiety into molecular structures can enhance both physicochemical properties and pharmacological behavior. nih.gov

The versatility of the quinoline nucleus allows for extensive modification through the introduction of various substituents, which in turn modulates its biological effects. scispace.comresearchgate.netorientjchem.org This structural flexibility has made quinoline a "privileged scaffold" for researchers, leading to the development of novel therapeutic compounds. researchgate.netnih.gov The wide-ranging pharmacological responses associated with quinoline derivatives have solidified their importance in drug discovery and development. orientjchem.org

The established therapeutic value of quinoline-based drugs is extensive. Historically and currently, they are crucial as antimalarial agents, with well-known examples like quinine, chloroquine (B1663885), and mefloquine (B1676156). rsc.org Beyond this, their applications span numerous therapeutic areas, including:

Anticancer: Some derivatives act as anticancer agents by interfering with DNA synthesis or inducing apoptosis. scispace.comresearchgate.netrsc.org

Antimicrobial: The quinoline core is found in many antibacterial and antifungal agents. rsc.orgontosight.aiijshr.com

Antiviral: Research has demonstrated the efficacy of certain quinoline compounds against viruses, including HIV. researchgate.netrsc.orgresearchgate.net

Anti-inflammatory and Antioxidant: Many quinoline derivatives exhibit anti-inflammatory and free-radical scavenging properties. researchgate.netnih.gov

Other Therapeutic Areas: The applications extend to treatments for Alzheimer's disease, tuberculosis, and diabetes. nih.govnih.gov

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Anticancer | Inhibition of DNA synthesis, induction of apoptosis, activity against breast, lung, and CNS tumors. | scispace.comresearchgate.netrsc.org |

| Antimalarial | Used in drugs like chloroquine, quinine, and mefloquine for treating Plasmodium falciparum infections. | rsc.org |

| Antimicrobial | Effective against a range of bacteria and fungi; used in the synthesis of antibacterial drugs. | ontosight.aiijshr.com |

| Antiviral | Activity reported against HIV and other viruses. | researchgate.netrsc.org |

| Anti-inflammatory | Exhibits anti-inflammatory properties. | researchgate.netnih.gov |

| Antitubercular | Found in drugs such as bedaquiline. | rsc.org |

Rationale for Focused Research on Dimethylated Quinolinols

The strategic placement of substituent groups on the quinoline scaffold is a key principle in medicinal chemistry for optimizing biological activity. Methyl groups, though simple, can profoundly alter a molecule's steric and electronic properties, providing a clear rationale for the focused study of dimethylated quinolinols.

The introduction of methyl groups can influence the molecule's interaction with biological targets. For instance, in studies of related dimethylated quinoline carboxylic acids, methyl groups at the 7 and 8 positions were suggested to enhance radical-scavenging and antioxidant properties. The position of these methyl groups is critical, as it can create specific steric and electronic environments that fine-tune the compound's activity.

Furthermore, the presence and position of alkyl groups can introduce highly specific chemical behaviors. Research on 5,7-dimethyl-8-quinolinol revealed that the two methyl groups were essential for its unique ability to act as a selective non-extracting agent for certain metal ions, a property not observed in the unsubstituted parent compound. oup.com This highlights how dimethylation can be used to engineer molecules for specific chemical applications beyond biology. The addition of bulky groups can also introduce steric hindrance, which can affect activity, as seen in comparisons between different halogenated quinolinols. researchgate.net Therefore, investigating specific dimethylation patterns, such as in 5,8-Dimethyl-4-quinolinol, is a rational approach to discovering compounds with potentially enhanced potency, selectivity, or novel functionalities.

| Compound Type | Observed Effect of Methylation | Reference |

|---|---|---|

| 7,8-dimethylquinoline derivative | Enhanced antioxidant and radical-scavenging properties. | |

| 5,7-Dimethyl-8-quinolinol | Essential for specific metal ion selectivity. | oup.com |

| General Dimethylation | Alters steric and electronic properties, influencing biological target interaction. |

Overview of Current Research Landscape Pertaining to this compound Analogues

The specific compound this compound (CAS No. 203626-57-7) represents a precise structural variation within the broader quinolinol family. chemicalbook.com While comprehensive reviews on this particular subclass are not widespread, the existing chemical literature indicates that the 5,8-dimethylquinoline (B1615803) core is an active area of synthetic and investigational research.

Research activities involving this scaffold can be seen through the synthesis and study of its close analogues. For example, Methyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has been synthesized, demonstrating that methods are being developed to create derivatives based on the 5,8-dimethyl-4-oxo-quinoline framework. chemscene.com The availability of such compounds is crucial for screening and identifying potential biological activities.

Furthermore, analogues featuring the 5,8-dimethylquinoline skeleton have appeared in comparative studies to elucidate structure-activity relationships. In research on the antioxidant properties of quinoline derivatives, a 5,8-dimethyl analogue was used as a comparator to a 7,8-dimethyl variant, highlighting its role in systematic studies aimed at understanding how the positioning of methyl groups affects chemical behavior. The inclusion of these analogues in research underscores their importance in building a deeper understanding of how structural modifications impact function. The current landscape suggests that while this compound itself may not yet be a widely reported agent, its core structure is a subject of ongoing chemical exploration.

| Analogue/Core Structure | Context of Research | Reference |

|---|---|---|

| This compound | Identified with CAS No. 203626-57-7. | chemicalbook.com |

| Methyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | Synthesized as a derivative of the 5,8-dimethyl-4-oxo-quinoline core. | chemscene.com |

| 5,8-dimethyl analog of a quinoline carboxylic acid | Used in comparative studies to investigate antioxidant properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)9(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYAQFVPXIJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=CNC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369499 | |

| Record name | 5,8-Dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-57-7 | |

| Record name | 5,8-Dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Dimethyl 4 Quinolinol and Analogous Structures

Classical Quinoline (B57606) Synthesis Approaches

The foundational methods for quinoline synthesis rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds. These reactions, while established, often require harsh conditions but remain valuable for their versatility.

Cyclocondensation Reactions in Quinoline Formation

A variety of named reactions exist for the synthesis of the quinoline ring system, many of which involve the reaction of anilines with dicarbonyl compounds or their equivalents. pharmaguideline.comiipseries.org These methods, including the Combes, Doebner-von Miller, and Friedländer syntheses, provide different substitution patterns on the resulting quinoline core. pharmaguideline.com

The Combes synthesis , for instance, involves the reaction of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using a strong acid. pharmaguideline.com For 5,8-Dimethyl-4-quinolinol, this would theoretically involve reacting 2,5-dimethylaniline (B45416) with a β-ketoester like ethyl acetoacetate, followed by acid-catalyzed cyclization.

The Friedländer synthesis offers another route, condensing an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. pharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

The Skraup Reaction and its Variants for Quinolines

The Skraup reaction is one of the oldest and most direct methods for synthesizing quinolines. iipseries.orgnih.gov In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comnih.gov The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com To synthesize a substituted quinoline like 5,8-dimethylquinoline (B1615803), the corresponding substituted aniline, 2,5-dimethylaniline, would be used as the starting material.

A significant variant of this method is the Doebner-von Miller reaction . This approach uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of quinolines with substituents on the pyridine (B92270) ring. nih.govnih.gov For example, reacting an aniline with crotonaldehyde (B89634) can yield a 2-methylquinoline (B7769805) derivative. iipseries.org This method is generally conducted under acidic conditions. nih.gov

| Reaction Name | Key Reactants | Typical Product | Reference |

| Skraup Reaction | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | pharmaguideline.comnih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | 2- and/or 4-Substituted Quinolines | nih.govnih.gov |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound, Acid | 2,4-Disubstituted Quinolines | pharmaguideline.com |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | 2,3-Disubstituted Quinolines | pharmaguideline.com |

Targeted Synthesis of Substituted 4-Quinolinols

For the specific synthesis of 4-hydroxyquinoline (B1666331) derivatives, including this compound, methods that directly install the hydroxyl group at the C4 position are more efficient.

Synthetic Routes to 4-Hydroxyquinoline Derivatives

The Conrad-Limpach-Knorr synthesis is a prominent method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). pharmaguideline.com This reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. pharmaguideline.com The reaction conditions can be controlled to favor the formation of either 2-quinolones or 4-quinolones. At lower temperatures, a β-aminoacrylate is formed, which upon thermal cyclization (often in a high-boiling solvent like diphenyl ether) yields the 4-quinolone. pharmaguideline.com For the synthesis of this compound, the starting aniline would be 2,5-dimethylaniline.

Another versatile method is the Gould-Jacobs reaction . This approach begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). The resulting anilinomethylenemalonate is then cyclized at high temperatures to afford an ethyl 4-hydroxyquinoline-3-carboxylate. Subsequent saponification and decarboxylation would yield the desired 4-hydroxyquinoline. This multi-step process allows for the introduction of various substituents.

Precursor-Based Synthesis Strategies (e.g., from 3-[(5-chloro-2-methylphenyl)amino]-, ethyl ester for 5-chloro-2,8-dimethyl-4-quinolinol)

The synthesis of complex quinoline derivatives often relies on a precursor-based strategy, where a substituted aniline is prepared first and then subjected to a quinoline-forming cyclization. For an analogous compound like 5-chloro-8-hydroxyquinoline (B194070), a common industrial synthesis involves a modified Skraup reaction using 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol (B165678) with glycerol and sulfuric acid. google.com The reaction can be improved by the addition of boric acid to moderate the reaction and reduce tar formation. google.com

In a more targeted laboratory synthesis, a precursor like 3-[(5-chloro-2-methylphenyl)amino]-, ethyl ester could be envisioned as an intermediate. This aniline derivative, upon intramolecular cyclization (for example, a Dieckmann condensation if an appropriate ester group is present on the aniline ring, or other cyclization strategies), would lead to the formation of the quinoline ring system with the desired substitution pattern. The synthesis of a 5,8-dideaza analog of Methotrexate provides an example of a multi-step synthesis where a complex aniline precursor is first assembled and then cyclized to form a quinazoline, a structural isomer of quinoline. mdpi.com This highlights the general principle of using carefully constructed precursors to build complex heterocyclic systems. mdpi.com

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of classical reactions. These methods are applicable to the synthesis of quinolines and their derivatives.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the Friedländer synthesis of quinolines. mdpi.com The use of microwave irradiation can reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov

Ultrasound irradiation is another technique that can enhance reaction rates and yields. nih.gov It has been applied to quinoline synthesis, offering advantages such as shorter reaction times and easier product isolation. nih.gov

The use of novel catalytic systems is also a key area of advancement. For instance, superacids like trifluoromethanesulfonic acid have been employed as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, providing an efficient route to quinoline scaffolds. mdpi.com Furthermore, metal-free catalytic systems , such as the use of iodine to promote three-component reactions, offer a greener alternative to traditional metal-catalyzed processes. nih.gov

| Advanced Technique | Description | Advantages | Reference |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Drastically reduced reaction times, often higher yields. | nih.govmdpi.com |

| Ultrasound Irradiation | Use of ultrasonic waves to promote chemical reactions. | Shorter reaction times, easy product isolation, good to excellent yields. | nih.gov |

| Superacid Catalysis | Employing superacids as both solvent and catalyst. | High efficiency, broad functional group compatibility. | mdpi.com |

| Metal-Free Catalysis | Using non-metal catalysts (e.g., iodine). | Greener synthesis, avoids heavy metal contamination. | nih.gov |

One-Pot Multicomponent Reactions for Quinolinol Derivatives

The synthesis of quinolinol and its analogs through MCRs often proceeds under mild, catalyst-free conditions, further enhancing their appeal from a green chemistry perspective. tandfonline.com A common approach involves the reaction of an amino-substituted precursor, an aldehyde, and a compound with an active methylene (B1212753) group. For instance, new series of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives have been prepared through a one-pot reaction of ethyl 5-aminobenzofuran-2-carboxylate, various aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile. tandfonline.com This reaction proceeds efficiently in refluxing ethanol (B145695) without the need for a catalyst, affording high yields of the desired products. tandfonline.com

The choice of reactants and reaction conditions can be optimized to achieve high yields. In some cases, while catalyst-free conditions are effective, the use of a catalyst can significantly improve reaction times and yields. Various catalysts, including Brønsted acids, Lewis acids, and nanoparticles, have been employed. scirp.org For example, the synthesis of dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one derivatives was achieved through the cyclization of an aromatic aldehyde, dimedone, and 8-hydroxy-quinoline. scirp.org While the reaction can proceed without a catalyst, comparisons with other catalysts showed that catalyst-free conditions can be highly effective, albeit sometimes with longer reaction times. scirp.org

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Derivatives

| Reactants | Catalyst/Conditions | Solvent | Product Type | Yield |

|---|---|---|---|---|

| Ethyl 5-aminobenzofuran-2-carboxylate, Aromatic Aldehydes, 3-Oxo-3-phenylpropanenitrile | Catalyst-free, Reflux | Ethanol | 6,9-Dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives | Up to 90% tandfonline.com |

| Aromatic Aldehyde, Dimedone, 8-Hydroxy-quinoline | Catalyst-free | Not specified | Dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one derivatives | High scirp.org |

| 2-Aminobenzaldehydes, β-Nitroacrylates | BEMP (solid base) | Acetonitrile | Quinoline-2-carboxylate derivatives | Good mdpi.com |

N-Heterocyclic Carbene-Catalyzed Synthesis of Quinolin-4-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their strong nucleophilic character. nih.gov They are particularly effective in catalyzing transformations under mild conditions, offering an alternative to traditional metal-catalyzed reactions. nih.govchalmers.se One notable application is in the synthesis of quinolin-4-ones and their derivatives. nih.gov

The NHC-catalyzed synthesis of quinolin-4-ones often proceeds via a mechanism involving the concept of "umpolung," or the inversion of polarity of a functional group. youtube.com In a typical reaction, the NHC catalyst first attacks the carbonyl carbon of an aldehyde, leading to the formation of a Breslow intermediate. youtube.com A subsequent proton transfer generates a nucleophilic species known as a homoenolate equivalent. nih.govnih.gov This homoenolate can then react with an electrophile. nih.gov

In the context of quinolin-4-one synthesis, the NHC-generated homoenolate attacks an α-halogenated ketone or a similar electrophilic partner. nih.gov This is followed by an intramolecular heterocyclization and subsequent dehydration, driven by the formation of the stable, conjugated quinolin-4-one ring system. nih.gov This methodology is valued for its simplicity, mild reaction conditions, and the absence of significant by-products. nih.gov An alternative approach involves the indirect Friedländer annulation, where NHCs catalyze the reaction between a 2-aminobenzyl alcohol and a ketone, providing a metal-free route to polysubstituted quinolines. researchgate.net

Table 2: Key Features of NHC-Catalyzed Quinolin-4-one Synthesis

| Feature | Description |

|---|---|

| Catalyst | N-Heterocyclic Carbene (NHC), a type of organocatalyst. nih.gov |

| Key Intermediate | Homoenolate equivalent, generated from an aldehyde and the NHC. nih.gov |

| General Mechanism | 1. Nucleophilic attack of NHC on aldehyde. 2. Proton transfer to form homoenolate. 3. Attack on an electrophile. 4. Intramolecular cyclization and dehydration. nih.gov |

| Common Substrates | 2-Aminobenzaldehydes, α-halogenated ketones, 2-aminobenzyl alcohols. nih.govresearchgate.net |

| Advantages | Mild reaction conditions, high yields, metal-free, operational simplicity. nih.govresearchgate.net |

Purification and Isolation Methodologies

The purification and isolation of this compound and analogous quinoline derivatives are critical steps to obtain materials of high purity. The choice of method depends on the physical properties of the compound (e.g., solid or oil), its solubility, and its stability. reddit.com

Crystallization is a primary technique for purifying solid quinoline derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The crystals are then collected by filtration. The choice of solvent is crucial; for example, some quinoline derivatives can be effectively crystallized from ethanol or ethyl acetate.

Column chromatography is a versatile method for purifying both solid and oily products. However, quinoline derivatives can be challenging to purify on standard silica (B1680970) gel, as decomposition is sometimes observed. reddit.comresearchgate.net To mitigate this, deactivated silica (e.g., treated with triethylamine (B128534) or sodium bicarbonate) or alternative stationary phases such as alumina, Florisil, or cellulose (B213188) may be employed. reddit.com The eluent system is carefully chosen to achieve good separation of the target compound from by-products.

Salt Formation and Liberation: A classic and effective method for purifying basic nitrogen heterocycles like quinolines involves their conversion to a salt. google.com The crude quinoline derivative can be treated with an acid, such as phosphoric acid or hydrochloric acid, to precipitate it as a phosphate (B84403) or hydrochloride salt. google.com This salt can be filtered and washed to remove non-basic impurities. Subsequently, the purified salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the acid and liberate the pure quinoline free base, which can then be extracted or filtered. google.com

Solvent Extraction and Washing: Liquid-liquid extraction is useful for separating the product from the reaction mixture, especially after neutralization of a salt. google.com Furthermore, if the desired product has low solubility in a particular solvent while the impurities are soluble, washing the crude solid with that solvent can be a simple and effective purification step. reddit.com For instance, some quinolin-3,4-diones have been purified by washing with ether. reddit.com In some cases, vacuum distillation can be employed for purification, particularly after initial drying with an agent like sodium sulfate. google.com

Chemical Reactivity and Transformational Pathways of 5,8 Dimethyl 4 Quinolinol

Electrophilic Aromatic Substitution Reactions

The reactivity of the quinoline (B57606) ring system in electrophilic aromatic substitution (EAS) is heavily influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring, and the activating nature of substituents on the carbocyclic (benzene) ring. thieme-connect.de In unsubstituted quinoline, electrophilic attack preferentially occurs at the C5 and C8 positions of the more electron-rich benzene (B151609) ring. thieme-connect.dequora.com

For 5,8-Dimethyl-4-quinolinol, the reactivity is more complex. The molecule possesses three activating groups: a strong electron-donating hydroxyl group at C4 and two weakly electron-donating methyl groups at C5 and C8. The hydroxyl group, being a powerful activating ortho-, para-director, would strongly favor substitution at C3. However, the C5 and C8 positions are already occupied by methyl groups. The directing effects of the C5-methyl and C8-methyl groups would further activate the benzene ring.

Reactivity of the Hydroxyl Group in Quinolinols

The hydroxyl group at the C4 position of this compound imparts reactivity characteristic of both phenols and enols due to keto-enol tautomerism, where 4-hydroxyquinoline (B1666331) can exist in equilibrium with its 4-quinolone form. researchgate.netwikipedia.org This phenolic character allows for typical reactions such as O-alkylation and O-acylation. nih.gov

Research on related 4-hydroxyquinoline systems demonstrates the synthetic utility of this hydroxyl group. For instance, it can be converted into a directing group, such as an O-carbamoyl, to guide subsequent C-H functionalization reactions at other positions on the quinoline ring. chemrxiv.org Furthermore, the hydroxyl group can participate directly in cyclization reactions. Under ruthenium catalysis, 4-hydroxyquinolines react with alkynes in an annulation process that involves the C5-H position and the C4-hydroxyl group to generate fused pyran ring systems. chemrxiv.org This highlights the potential of the hydroxyl group in this compound to act as a nucleophile and a handle for constructing more complex heterocyclic structures.

Oxidative Transformations of Quinolinol Systems

The oxidation of hydroxyquinolines is a key method for the synthesis of quinoline-5,8-diones, a scaffold found in several bioactive natural products. bsu.edunih.gov Photooxygenation has been demonstrated as an efficient and mild method for this transformation. thieme-connect.deresearchgate.net The reaction typically involves a photosensitizer, such as Methylene (B1212753) Blue or 5,10,15,20-tetraphenylporphyrin (TPP), which absorbs light and transfers energy to molecular oxygen to produce highly reactive singlet oxygen. researchgate.net

This singlet oxygen then reacts with an electron-rich substrate like a hydroxyquinoline to yield the corresponding dione. Studies on various substituted 8-hydroxyquinolines have shown good to excellent yields for their conversion to quinoline-5,8-diones under these conditions. researchgate.netresearchgate.net

While direct studies on this compound are not prevalent, the established methodology for oxidizing the carbocyclic ring of the quinoline system is applicable. The oxidation of this compound would be expected to proceed to form 5,8-Dimethylquinoline-4,5,8-trione, though such a reaction would be complex. A more common transformation is the oxidation of 5- or 8-hydroxyquinolines. For example, the photooxygenation of 8-hydroxyquinoline (B1678124) derivatives yields the corresponding quinoline-5,8-diones.

| Substrate (8-Hydroxyquinoline Derivative) | Photosensitizer | Solvent | Yield (%) of Quinoline-5,8-dione |

| 8-Hydroxyquinoline | TPP | Dichloromethane | 89 |

| 6-Methyl-8-hydroxyquinoline | TPP | Dichloromethane | 80 |

| 7-Chloro-8-hydroxyquinoline | TPP | Dichloromethane | 50 |

| 8-Hydroxyquinoline | Methylene Blue | Methanol (B129727) | 64-70 |

This table presents data for the photooxygenation of related 8-hydroxyquinoline compounds to illustrate the general transformation. thieme-connect.deresearchgate.net

Reductive Transformations

The selective reduction of the pyridine ring in quinolines to afford 1,2,3,4-tetrahydroquinolines is a valuable transformation for accessing important saturated heterocyclic cores. nih.gov Electrocatalytic hydrogenation has emerged as a powerful, safe, and environmentally friendly method to achieve this under mild conditions, using water or hydrogen gas as the hydrogen source. nih.govnih.gov

This technique often utilizes a proton-exchange membrane (PEM) reactor, which eliminates the need for a supporting electrolyte and simplifies product purification. nih.govbeilstein-journals.org Various catalysts, including Platinum on Carbon (Pt/C) and novel fluorine-modified cobalt systems, have been shown to be highly effective. nih.govnih.gov The reaction demonstrates a broad substrate scope, with various substituted quinolines being successfully reduced to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives in high yields. nih.govnih.gov

Although this compound is not specifically documented as a substrate, the general applicability of the method suggests it would be readily converted to 5,8-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. The table below summarizes the conditions and outcomes for the electrocatalytic hydrogenation of representative quinoline substrates using a PEM reactor. nih.gov

| Substrate (Quinoline Derivative) | Cathode Catalyst | Additive | Yield (%) of Tetrahydroquinoline |

| Quinoline | Pt/C | PTSA | 99 |

| 6-Methylquinoline | Pt/C | PTSA | 99 |

| 8-Methylquinoline | Pt/C | PTSA | 99 |

| 6-Methoxyquinoline | Pt/C | PTSA | 99 |

Reaction conditions: Pt/C anode, CH₂Cl₂ solvent, H₂ gas flow, room temperature, 50 mA cm⁻² current density. PTSA (p-toluenesulfonic acid) was used as a catalytic promoter. nih.gov

Stability and Degradation Pathways of Substituted Quinolinols (e.g., 4-halo-8-quinolinols in specific solvents)

The stability of quinolinol derivatives can be highly dependent on the substitution pattern and the solvent environment. Studies on 4-halo-8-quinolinols provide significant insight into potential degradation pathways relevant to quinolinols substituted at the 4-position.

It has been reported that 4-halo-8-quinolinols are unstable in dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). researchgate.netfordham.edu In these solvents, the compounds undergo hydrolysis at the C4 position, replacing the halogen atom with a hydroxyl group to form a 4,8-quinolindiol. researchgate.net This reaction is notably absent in nonpolar aprotic solvents like pyridine, indicating a specific catalytic role of DMSO and DMF in promoting the hydrolysis. researchgate.netfordham.edu The proposed mechanism suggests that the oxygen atom in the product is supplied by the solvent molecule, which is then regenerated by trace water, making the solvent a catalyst for the degradation. fordham.edu Furthermore, bromo-substituted analogs were observed to decompose more rapidly than their chloro-substituted counterparts. fordham.edu

| Starting Compound | Solvent | Major Degradation Product |

| 4,5-Dichloro-8-quinolinol | DMSO | 5-Chloro-4,8-quinolindiol |

| 4,5-Dibromo-8-quinolinol | DMSO | 3,5-Dibromo-4,8-quinolindiol* |

| 4,5,7-Trichloro-8-quinolinol | DMSO | 5,7-Dichloro-4,8-quinolindiol |

| 4-Halo-8-quinolinols | Pyridine-d₅ | No reaction observed |

\In this specific case, hydrolysis was accompanied by rebromination at the C3 position. researchgate.net*

These findings suggest that this compound, while lacking a labile halogen, possesses a hydroxyl group at the C4 position, which is the site of the hydrolytic substitution in the halo-analogs. The stability of the C4-OH bond in this compound in such solvents is expected to be significantly higher than a C4-halogen bond.

Derivatization Strategies and Functionalization of the 5,8 Dimethyl 4 Quinolinol Scaffold

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental strategies for expanding the carbon framework of the 5,8-Dimethyl-4-quinolinol scaffold. These reactions introduce new alkyl or aryl groups, which can significantly alter the molecule's steric and electronic profile.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.govmdpi.com This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide or triflate, catalyzed by a palladium complex. mdpi.comresearchgate.net

For the this compound scaffold, this strategy would first require its conversion into a halogenated derivative (e.g., at the C2, C3, or C6 position) or a quinolinyl triflate. This functionalized quinolinol could then be coupled with various arylboronic acids to yield aryl-substituted 5,8-dimethyl-4-quinolinols. The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. mdpi.comusd.edu The synthesis of various aryl quinolines and tetrahydroquinolines from their corresponding bromo- and dibromo- precursors using palladium-catalyzed Suzuki-Miyaura coupling has been demonstrated with high yields (68%–82%). researchgate.net

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of Haloquinolines

| Haloquinoline Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted Phenylboronic Acids | PdCl₂(PPh₃)₂ | 6-Aryl-tetrahydroquinolines | researchgate.net |

| 5-Bromo-8-methoxyquinoline | Substituted Phenylboronic Acids | PdCl₂(PPh₃)₂ | 5-Aryl-8-methoxyquinolines | researchgate.net |

| Aryl Halides | Pinacol Borane | Pd-based catalyst | Aryl Pinacol Boronates | researchgate.net |

| 2-Bromo-3-picoline | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Functionalized Biaryl Precursor | nih.gov |

The alkylation of quinolinols is a complex process where regioselectivity is a key consideration. For 4-quinolinols, alkylation can occur at two primary sites: the nitrogen atom (N-alkylation) to form a quinolone, or the oxygen atom of the hydroxyl group (O-alkylation) to form a 4-alkoxyquinoline. The outcome is highly dependent on reaction conditions such as the base, solvent, and the presence of substituents on the quinoline (B57606) ring. nih.govresearchgate.net Studies on 2-phenyl-4-quinolones have shown that the presence of a hydroxyl group at the C-5 position favors N-alkylation due to a chelation effect. researchgate.net In the absence of such a group, O-alkylation can become the dominant pathway. researchgate.net

While direct alkylation of the aromatic ring is less common, specific positions can be targeted under certain conditions. The example of regioselective alkylation at the C-2 position of 8-quinolinols often involves electrophilic substitution on the electron-rich quinoline ring. A notable example is the Mannich reaction, where an iminium ion, formed from an amine and formaldehyde, acts as the electrophile, attacking the nucleophilic C-2 position to yield a C-2 aminomethylated product. This highlights how the inherent electronic properties of the quinoline scaffold can be exploited to direct functionalization to specific carbon atoms.

Halogenation and Sulfonation Modifications

Introducing halogen atoms or sulfonate groups onto the this compound scaffold serves to modify its electronic properties and provides reactive handles for further synthetic transformations, such as cross-coupling reactions.

Halogenation can be achieved with high regioselectivity. For the parent 4-quinolone structure, the C3–H bond can be selectively chlorinated or brominated under mild conditions using a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) in the presence of potassium chloride or potassium bromide. acs.org This method has been shown to be effective for a variety of 2-aryl-4-quinolones, affording the 3-halogenated products in good to excellent yields. acs.org Furthermore, metal-free methods for the remote C5–H halogenation of 8-substituted quinolines have been developed using inexpensive reagents like trichloroisocyanuric acid (TCCA). rsc.org The presence of the 5- and 8-methyl groups on the target scaffold would likely influence the regioselectivity of these halogenation reactions. The synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol has been reported, indicating that direct halogenation of the dimethylated quinolinol ring system is feasible. scbt.com

Sulfonation can occur either at the C8-hydroxyl group to form a sulfonate ester or directly on the aromatic ring via electrophilic substitution. The formation of sulfonate esters is typically achieved by reacting the hydroxyl group with a sulfonyl chloride in the presence of a base. For instance, 5-chloro-8-hydroxyquinoline (B194070) reacts with morpholine (B109124) sulfonyl chloride to yield 5-chloro-8-quinolinyl 4-morpholinesulfonate. A similar transformation could be applied to this compound. These sulfonate esters are of interest as they can serve as leaving groups in nucleophilic substitution reactions or as prodrugs that undergo cleavage. jst.go.jp Ring sulfonation is also a known modification, as seen in the well-characterized 8-hydroxyquinoline-5-sulfonic acid. iucr.org

Conjugation with Bioactive Molecules

Molecular hybridization, or the conjugation of the this compound scaffold with other known bioactive molecules, is a strategy employed to develop new chemical entities with potentially enhanced or novel biological activities. nih.gov The quinoline nucleus is a common pharmacophore found in numerous therapeutic agents, and its conjugation to other active moieties can lead to synergistic effects. nih.govmdpi.com

Examples of this approach include the synthesis of conjugates of 4-aminoquinoline (B48711) and cinnamic acid to create new antimalarial agents. nih.gov Similarly, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives have been conjugated to molecules like benzothiazole, resulting in metal complexes with significant cytotoxicity against cancer cells. mdpi.com The synthesis of a series of 5-substituted 8-hydroxyquinoline derivatives conjugated with various small bioactive molecules has been reported, creating a platform for exploring new metalloquinolates. researchgate.net The this compound scaffold, with its potential for functionalization at the hydroxyl group or the aromatic ring, is a suitable candidate for such conjugation strategies.

Synthesis of Fused Heterocyclic Systems Containing the Quinolinol Moiety

The this compound ring system can serve as a foundational building block for the synthesis of more complex, fused polycyclic heterocyclic systems. nih.govnou.edu.ngnou.edu.ng These elaborate structures are of significant interest in medicinal chemistry due to their diverse pharmacological properties. nih.gov

The pyrimido[4,5-b]quinoline core structure, also known as a deazaflavin analogue, is found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govphcogj.comresearchgate.net The synthesis of this fused system often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing, appropriately functionalized quinoline core. nih.gov

Several synthetic strategies have been developed. Multi-component, one-pot reactions are frequently employed, using starting materials such as 6-aminouracils, aldehydes, and cyclohexanone (B45756) derivatives to build the tetrahydroquinoline portion of the scaffold simultaneously with the pyrimidine ring. nih.govsharif.edu Alternatively, convergent synthetic routes start with a functionalized quinoline. For example, a 2-aminoquinoline-3-carboxamide (B1276296) can be cyclized with reagents like formamide (B127407) or acetic anhydride (B1165640) to form the fused pyrimidine ring. researchgate.net Similarly, 2-chloroquinoline-3-carbonitriles can react with guanidine (B92328) or urea (B33335) to yield pyrimido[4,5-b]quinolines. nih.gov To utilize this compound as a precursor for these syntheses, it would first need to be transformed into a suitably functionalized derivative, such as a 3-amino-4-hydroxy-5,8-dimethylquinoline, which could then undergo cyclization to form the target pyrimido[4,5-b]quinoline system.

Tetrahydroquinolinecarbonitriles as Building Blocks

Tetrahydroquinolinecarbonitriles are valuable and versatile building blocks in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Their synthesis often involves multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple precursors.

One common approach to synthesizing polyfunctionalized tetrahydroquinolines is through a one-pot reaction involving a ketone (like cyclohexanone), an activated methylene (B1212753) nitrile (such as malononitrile (B47326) or benzylidinemalononitrile), and an aniline (B41778) derivative. derpharmachemica.com For instance, the reaction of cyclohexanone, 2-benzylidinemalononitrile, and various anilines in refluxing ethanol (B145695) yields 2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenylquinoline-3-carbonitrile derivatives. derpharmachemica.com This method provides a straightforward entry to the tetrahydroquinoline core, which can then be used for further derivatization.

These tetrahydroquinolinecarbonitrile derivatives serve as key intermediates for synthesizing more complex fused-ring systems, such as pyrimido[4,5-b]quinolones. derpharmachemica.comresearchgate.net The amino and nitrile functionalities on the tetrahydroquinoline ring are reactive handles that can participate in cyclization reactions. For example, these building blocks can be reacted with reagents like carbon disulfide or hydrazonoyl halides to construct fused pyrimidine or other heterocyclic rings, demonstrating their utility in creating diverse molecular architectures. derpharmachemica.com

Another synthetic route involves the condensation of cross-conjugated dienones of the cyclohexane (B81311) series with malononitrile under basic conditions, which selectively produces substituted tetrahydroquinolinecarbonitriles. researchgate.net The specific structure of the resulting products is influenced by the reaction conditions and the nature of the substituents on the starting dienone. researchgate.net These synthetic strategies highlight the role of tetrahydroquinolinecarbonitriles as pivotal intermediates for accessing a broad range of fused quinoline derivatives.

Indol-4-one (B1260128) Derivatives Incorporating Quinolinol

A highly efficient strategy for incorporating an indol-4-one moiety onto a quinolinol scaffold involves a one-pot, three-component Domino reaction. This green and efficient method allows for the synthesis of novel 1-substituted 2-(8-hydroxyquinolin-5-yl)-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indol-4-one derivatives in good to excellent yields. rcsi.science

The reaction proceeds by combining 5-chloroacetyl-8-hydroxyquinoline, a primary amine (alkyl, aryl, or heteroaryl), and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in ethanol, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst. rcsi.science The reaction is typically carried out under reflux conditions. A key advantage of this multicomponent approach is its operational simplicity and the ability to generate complex molecules in a single synthetic step. rcsi.science

The proposed mechanism begins with the formation of an enamine intermediate from the reaction of the primary amine with dimedone. Concurrently, DABCO facilitates the formation of a quaternary ammonium (B1175870) salt with 5-chloroacetyl-8-hydroxyquinoline. This is followed by a nucleophilic attack of the enamine onto the activated carbonyl group, leading to a cascade of reactions that culminates in the formation of the fused indol-4-one ring system attached to the quinolinol moiety at the 5-position. rcsi.science

The versatility of this reaction is demonstrated by the wide range of amines that can be employed, leading to a library of N-substituted indol-4-one-quinolinol hybrids. The yields are generally high, as illustrated in the table below, which summarizes the synthesis of various derivatives. rcsi.science

| Product | Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 4a | CH₃ | 5 | 71 |

| 4b | C₂H₅ | 7 | 77 |

| 4c | C₃H₇ | 7 | 73 |

| 4d | C₆H₁₁ | 5 | 69 |

| 4e | C₆H₅ | 5 | 70 |

| 4f | 4-CH₃OC₆H₄ | 12 | 72 |

| 4g | 4-O₂NC₆H₄ | 2 | 94 |

| 4h | 4-ClC₆H₄ | 5 | 88 |

| 4i | 2-Pyridyl | 7 | 77 |

| 4j | 3-Pyridyl | 7 | 78 |

Data sourced from Abdel-Mohsen & El-Emary, 2016. rcsi.science

Boron-Dipyrromethene Conjugates with 8-Hydroxyquinoline

Boron-dipyrromethene (BODIPY) dyes are renowned for their outstanding photophysical properties, including high fluorescence quantum yields and excellent stability. researchgate.net Conjugating these fluorophores to an 8-hydroxyquinoline (a close analog of this compound) scaffold creates sophisticated molecules with potential applications as fluorescent sensors and advanced materials. organic-chemistry.org

The synthesis of 8-hydroxyquinoline-substituted BODIPY derivatives has been successfully achieved, resulting in novel conjugates where the quinolinol moiety is attached to the BODIPY core. organic-chemistry.org For example, a series of these compounds were prepared and characterized, demonstrating how structural modifications influence their properties. The synthesis typically involves the condensation of a pyrrole (B145914) derivative followed by complexation with boron trifluoride etherate (BF₃·OEt₂).

In one study, four such derivatives were synthesized. organic-chemistry.org The molecular structures of two of these compounds were confirmed by single-crystal X-ray diffraction, revealing important conformational details. For instance, the presence of methyl groups at the C-1 and C-7 positions of the BODIPY core was found to restrict the free rotation of the 8-hydroxyquinoline (8-HQ) moiety, forcing an almost perpendicular arrangement between the 8-HQ and BODIPY planes. In contrast, the absence of these methyl groups allows for a more flexible structure with a dihedral angle of approximately 66°. organic-chemistry.org

These structural variations have a profound impact on the photophysical properties of the conjugates. The fluorescence of the BODIPY unit in these molecules can be modulated by pH. The intense fluorescence is diminished under both acidic and basic conditions, a phenomenon attributed to photoinduced intramolecular electron transfer processes between the excited BODIPY core and the 8-hydroxyquinoline unit. This behavior makes these conjugates potential OFF-ON-OFF type pH-dependent fluorescent sensors. organic-chemistry.org

| Compound Name | Abbreviation | BODIPY Core Substitution | Linkage to 8-Hydroxyquinoline |

|---|---|---|---|

| 4,4-difluoro-8-(5-(8-hydroxyquinoline))-3,5-dimethyl-4-bora-3a,4a-diaza-s-indacene | 1 | 3,5-dimethyl | Directly at meso-position |

| 4,4-difluoro-8-(5-(8-hydroxyquinoline))-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | 2 | 1,3,5,7-tetramethyl | Directly at meso-position |

| 4,4-difluoro-8-(5-azastyryl-(8-hydroxyquinoline))-3,5-dimethyl-4-bora-3a,4a-diaza-s-indacene | 3 | 3,5-dimethyl | via azastyryl linker |

| 4,4-difluoro-8-(5-azastyryl-(8-hydroxyquinoline))-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene | 4 | 1,3,5,7-tetramethyl | via azastyryl linker |

Data sourced from Chen et al., 2011. organic-chemistry.org

Coordination Chemistry and Metallosupramolecular Systems of 5,8 Dimethyl 4 Quinolinol Analogues

Ligand Properties of 4-Quinolinols: Chelation Mechanisms and Binding Sites

The coordination capability of 4-quinolinol and its analogues is fundamentally dictated by its structure as a bicyclic aromatic compound containing a hydroxyl group. A critical aspect of this ligand class is the tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the 1H-quinolin-4-one (keto) form. The enol form is crucial for its function as a potent chelating agent.

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is the primary mechanism through which 4-quinolinols bind to metals. The most effective chelation for this class of ligands occurs through the deprotonated hydroxyl group's oxygen atom and the nitrogen atom of the quinoline (B57606) ring. rroij.comnih.gov This arrangement forms a stable five-membered chelate ring with the metal center, a thermodynamically favorable configuration that enhances the stability of the resulting complex. nih.gov

The vast body of research on 8-hydroxyquinoline (B1678124) (8-HQ), an isomer of 4-quinolinol, serves as an excellent model for understanding these interactions. 8-HQ is a powerful bidentate chelating agent that coordinates through its phenolic oxygen and heterocyclic nitrogen atoms, forming stable complexes with a wide range of metal ions. rroij.comresearchgate.netajchem-a.comscirp.org This bidentate (N,O) coordination is the hallmark of this ligand family and is the expected binding mode for 5,8-Dimethyl-4-quinolinol and other analogues. The presence of methyl groups at the 5 and 8 positions, as in this compound, can introduce steric and electronic effects that may subtly modify the stability and structural properties of the resulting metal complexes compared to the parent 4-quinolinol.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-quinolinol analogues generally involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and molar ratio of reactants, are optimized to yield the desired product.

Transition metal complexes of quinolinol derivatives are widely studied. The typical synthesis involves mixing a solution of a transition metal salt (e.g., chloride or acetate) with an alcoholic solution of the quinolinol ligand. scirp.org The stoichiometry of the resulting complexes is often 1:2 (metal:ligand), leading to general formulas like M(L)₂, where L represents the deprotonated quinolinol ligand. ijrps.com Depending on the metal ion and reaction conditions, additional ligands like water or solvent molecules can also coordinate, leading to higher coordination numbers and varied geometries. For example, complexes of Cu(II) with 8-hydroxyquinoline have been reported to adopt a square-planar geometry, while Co(II) and Ni(II) complexes can form octahedral geometries by coordinating with two water molecules. scirp.org

The coordination chemistry of quinolinol analogues with lanthanide ions (Ln³⁺) is of significant interest due to the unique photophysical properties of the resulting complexes. core.ac.uk The synthesis typically involves the reaction of a lanthanide salt, such as Ln(NO₃)₃·6H₂O, with a quinoline-based ligand in a solvent mixture like methanol (B129727) or ethanol (B145695). rsc.orgnih.gov The larger ionic radii of lanthanide ions allow for higher coordination numbers, often resulting in complexes with coordination numbers of 8, 9, or 10. rsc.orgnih.gov Schiff base derivatives of quinoline are also commonly used to create polydentate ligands that form stable, often dinuclear, complexes with lanthanide ions. rsc.orgmdpi.com The coordination environment in these complexes can be complex, involving bridging oxygen atoms from the ligands and coordination from anions like nitrate. rsc.org

Quinolinol ligands also form stable complexes with main group metals. A notable example involves the synthesis of tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol, a close analogue of the subject compound. tandfonline.com These complexes, with the general formula Sn(dmqo)₂X₂ (where dmqo is 5,7-dimethyl-8-quinolinolate and X is F, Cl, or I), were synthesized and characterized, revealing a six-coordinate, slightly distorted octahedral geometry around the Sn(IV) center. tandfonline.com The two bidentate quinolinolate ligands coordinate through their nitrogen and oxygen atoms. tandfonline.com Similarly, Al(III) forms a well-known, highly stable tris-chelate complex, Al(q)₃ (where q is 8-hydroxyquinolinate), which is famous for its use in organic light-emitting diodes (OLEDs). researchgate.net The synthesis of these complexes generally involves reacting the metal halide with the ligand.

Mixed ligand complexes, where the metal ion is coordinated to a quinolinolate and at least one other type of ligand, offer a pathway to fine-tune the properties of the resulting compound. These systems are synthesized by reacting a metal salt with two different ligands simultaneously or sequentially. For instance, mixed ligand complexes of various transition metals have been prepared using 8-hydroxyquinoline as one ligand and other organic molecules such as amino acids, β-enaminones, or 2-picoline as the secondary ligand. nih.govchemmethod.compjmhsonline.com The resulting complexes often exhibit distinct geometries and stability constants compared to their single-ligand counterparts. The formation of these heteroleptic complexes depends on the coordination preferences of the metal ion and the steric and electronic properties of all ligands involved. acs.org

Structural Elucidation of Metal-Quinolinol Complexes

Through X-ray crystallography, a variety of coordination geometries have been observed for metal-quinolinol complexes. For example, Sn(IV) complexes with 5,7-dimethyl-8-quinolinol adopt a distorted octahedral geometry. tandfonline.com Lanthanide complexes with quinoline-based Schiff base ligands have been shown to feature nine- and ten-coordinate metal centers. rsc.org Transition metal complexes can exhibit geometries ranging from square planar (for Cu(II)) to octahedral (for Co(II), Ni(II), and Cr(III)). scirp.orgijrps.commdpi.com

In addition to X-ray diffraction, a suite of spectroscopic and analytical techniques is employed to characterize these complexes.

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the C=N stretching vibration and the disappearance or shift of the O-H band of the quinolinol ligand are indicative of chelation. scirp.orgmdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry. The complexation of the ligand with a metal ion typically leads to shifts in the absorption bands. mdpi.comresearchgate.net

NMR Spectroscopy (for diamagnetic complexes) and Mass Spectrometry are used to confirm the composition and connectivity of the complexes in solution and the gas phase, respectively. mdpi.comnih.gov

Thermal Analysis (TGA/DTA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. tandfonline.com

The table below summarizes representative structural data for complexes of quinolinol analogues.

| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Sn(dmqo)₂Cl₂] | Sn(IV) | Distorted Octahedral | Six-coordinate Sn with two bidentate (N,O) ligands and two Cl⁻ ions. | tandfonline.com |

| [Dy₂(L)₂(NO₃)₄] | Dy(III) | Nine-coordinate | Dinuclear complex with doubly bridged phenolate (B1203915) oxygen atoms. | rsc.org |

| [Ni(HL)₂] | Ni(II) | Octahedral | Helical complex with two tridentate Schiff base ligands derived from 8-hydroxyquinoline-2-carboxaldehyde. | researchgate.net |

| [Cu(q)₂] (q = 8-hydroxyquinolinate) | Cu(II) | Square Planar | Four-coordinate Cu with two bidentate (N,O) ligands. | scirp.org |

| [Cr(L)₃] (L = substituted 8-hydroxyquinolinate) | Cr(III) | Octahedral | Six-coordinate Cr with three bidentate (N,O) ligands. | mdpi.com |

Coordination Geometry and Packing Configurations

The coordination of metal ions with 8-hydroxyquinoline (8-HQ) and its derivatives frequently results in well-defined geometries, with octahedral and tetrahedral arrangements being common. For instance, in tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol, the Sn(IV) center is six-coordinate, featuring a slightly distorted octahedral geometry. This configuration involves two bidentate ligands with nitrogen and oxygen donor atoms and two halide atoms. tandfonline.com Similarly, distorted octahedral geometries are observed in transition metal complexes with 5-nitro-8-hydroxyquinoline, where trans-disposed 8-quinolate ligands occupy the equatorial positions. researchgate.net

In contrast, four-coordinate complexes can also form. Organoboron complexes derived from 8-hydroxyquinoline-5-sulfonic acid exhibit a tetrahedral geometry around the boron atom. mdpi.com The preference for a particular geometry in nickel(II) complexes, for example, can be influenced by the steric bulk of the ligands, with less sterically demanding ligands favoring a square planar arrangement, while bulkier ligands tend to result in tetrahedral structures. luc.edu

The packing of these complexes in the solid state is often governed by non-covalent interactions. In the aforementioned tin(IV) complexes, a parallel displaced packing configuration is observed between the 5,7-dimethyl-8-quinolinol ligands. tandfonline.com Crystal structures of complexes with 5-nitro-8-hydroxyquinoline are assembled through π–stacking interactions. researchgate.net In organoboron complexes, the molecular components are linked by hydrogen bonds and π–π interactions. mdpi.com

| Complex | Metal Center | Coordination Geometry | Reference |

|---|---|---|---|

| Sn(dmqo)₂X₂ (dmqo = 5,7-dimethyl-8-quinolinol; X = F, Cl, I) | Sn(IV) | Distorted Octahedral | tandfonline.com |

| [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH (M = Zn, Cd, Mn) | Zn(II), Cd(II), Mn(II) | Distorted Octahedral | researchgate.net |

| Zwitterionic organoboron complexes with 8-hydroxyquinoline-5-sulfonic acid | B | Tetrahedral | mdpi.com |

Role of the Hydroxyl Group and Quinoline Nitrogen in Chelation

The chelating ability of 8-hydroxyquinoline and its analogues is fundamental to their coordination chemistry. nih.gov This capability arises from the proximity of the hydroxyl group to the heterocyclic nitrogen atom. rroij.com Chelation involves the displacement of the hydrogen atom from the hydroxyl group and the subsequent formation of a coordinate bond between the metal ion and both the oxygen and the nitrogen atoms. rroij.com This creates a stable five-membered chelate ring. mdpi.com

The nitrogen of the quinoline acts as a Schiff base, and together with the adjacent oxygen of the deprotonated hydroxyl group, it forms the chelating center. nih.gov 8-Hydroxyquinoline is unique among the seven isomeric monohydroxyquinolines in its capacity to form these stable complexes with divalent metal ions through chelation. nih.gov This chelating property is the origin of most of the bioactivities associated with 8-HQ and its derivatives. nih.gov The formation of these metal complexes often leads to an increase in fluorescence emission, which is attributed to the increased rigidity of the molecule upon chelation. rroij.com

The versatility of 8-hydroxyquinoline as a ligand is demonstrated by its ability to form complexes with a wide variety of metal ions, including but not limited to Cu²⁺, Fe³⁺, Zn²⁺, and Al³⁺. rroij.comnih.gov The stoichiometry of the resulting complexes depends on the coordination number of the metal ion; for example, four-coordinate metals typically bind to two molecules of 8-HQ, while six-coordinate metals bind to three. rroij.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of quinoline (B57606) derivatives by mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 5,8-Dimethyl-4-quinolinol is expected to show distinct signals corresponding to the aromatic protons on the quinoline core and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom. Protons on the heterocyclic ring (positions 2 and 3) typically appear at a lower field compared to those on the carbocyclic ring. mdpi.com For instance, in related quinoline structures, protons adjacent to the nitrogen (like H-2) are shifted significantly downfield. mdpi.com The methyl groups at positions 5 and 8 would appear as sharp singlets in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-4) would exhibit a characteristic chemical shift influenced by the oxygen's electronegativity. Carbons in the heterocyclic ring, particularly C-2 and C-9 (the bridgehead carbon adjacent to nitrogen), are typically found at lower fields. rsc.org The signals for the two methyl carbons would appear at high field. Comprehensive 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals by identifying proton-proton and proton-carbon correlations through bonds. mdpi.com

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | C-H | ~8.0 - 8.5 | d |

| 3 | C-H | ~6.8 - 7.2 | d |

| 4 | C-OH | N/A | |

| 5 | C-CH₃ | N/A | |

| 5-CH₃ | C-H | ~2.4 - 2.6 | s |

| 6 | C-H | ~7.3 - 7.6 | d |

| 7 | C-H | ~7.0 - 7.3 | d |

| 8 | C-CH₃ | N/A | |

| 8-CH₃ | C-H | ~2.5 - 2.7 | s |

| 9 | C | ~145 - 150 | - |

| 10 | C | ~120 - 125 | - |

Note: Predicted values are based on data from analogous quinoline structures. mdpi.comrsc.orgresearchgate.nettsijournals.com Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. Key expected bands include:

A broad band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group.

Multiple sharp bands between 2900-3100 cm⁻¹ due to aromatic C-H stretching and aliphatic C-H stretching of the methyl groups. mdpi.com

Strong absorptions in the 1500-1620 cm⁻¹ range, which are attributed to the C=C and C=N stretching vibrations within the quinoline ring system. mdpi.com

Bands in the 1200-1350 cm⁻¹ region corresponding to C-O stretching and in-plane O-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C and C=N ring stretching modes are typically strong and sharp in the Raman spectrum. The symmetric stretching of the aromatic rings (ring breathing modes) also gives rise to intense Raman signals, providing a characteristic fingerprint for the quinoline core. scielo.org.mx

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200 - 3500 (broad) | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2900 - 3000 | IR, Raman |

| C=C / C=N ring stretch | 1500 - 1620 | IR, Raman (strong) |

| C-O stretch | 1200 - 1300 | IR |

| Ring Breathing | 950 - 1100 | Raman (strong) |

| C-H out-of-plane bend | 750 - 900 | IR |

Note: Frequencies are based on data from related quinolinol and heterocyclic compounds. mdpi.comasianpubs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information on its conjugated system. Quinoline and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions associated with the aromatic system. nih.gov The spectrum of this compound is expected to show multiple absorption bands. The position and intensity of these bands can be sensitive to the solvent polarity. researchgate.net

This technique is particularly valuable for studying the formation of metal complexes. Upon chelation with a metal ion, the 4-quinolinol acts as a bidentate ligand, coordinating through the hydroxyl oxygen and the ring nitrogen. This complexation alters the electronic structure of the ligand, leading to significant changes in the UV-Vis spectrum, often a bathochromic (red) shift of the absorption maxima. mdpi.com By monitoring these spectral changes during a titration with a metal salt, the stoichiometry and stability constants of the resulting complex can be determined. hw.ac.uk

| Compound Type | Solvent | Approximate λmax (nm) | Transition Type |

|---|---|---|---|

| 8-Hydroxyquinoline (B1678124) | Ethanol (B145695) | ~250, ~310 | π → π |

| Methyl-substituted quinolinol | DMSO | ~270, ~320 | π → π |

| Vanadium(IV)-quinolinolate complex | DMSO | ~268, ~320, ~390 | Intraligand / LMCT |

| Tin(IV)-quinolinolate complex | Various | Shifts upon complexation | Intraligand / LMCT |

Note: Data compiled from studies on various quinolinol derivatives and their metal complexes. mdpi.comnih.govtandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₁NO), the calculated monoisotopic mass is 173.0841 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺•) at m/z = 173. The fragmentation pattern provides structural clues. A related compound, 5,8-dimethylquinoline (B1615803) (lacking the hydroxyl group), shows a base peak at its molecular ion (m/z 157) and a significant fragment from the loss of a methyl radical (m/z 142). massbank.jp For this compound, characteristic fragmentation pathways would likely include:

Loss of CO: A retro-Diels-Alder or similar rearrangement, characteristic of phenols and hydroxy-heterocycles, could lead to the loss of a neutral carbon monoxide molecule, resulting in a fragment at m/z 145.

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups would produce a fragment ion at m/z 158.

Loss of HCN: Cleavage of the pyridine (B92270) ring can result in the elimination of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. rsc.org

| m/z | Ion Formula | Identity | Proposed Fragmentation Pathway |

|---|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion [M]⁺• | - |

| 158 | [C₁₀H₈NO]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| 145 | [C₁₀H₁₁N]⁺• | [M - CO]⁺• | Loss of carbon monoxide |

| 144 | [C₁₀H₁₀N]⁺ | [M - CHO]⁺ | Loss of a formyl radical |

Note: Fragmentation pathways are predicted based on the structure and data from similar compounds. massbank.jp

X-ray Crystallography for Definitive Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related quinolinol structures allows for well-founded predictions. mdpi.commdpi.com

| Parameter | Typical Value/Observation | Reference Compound Type |

|---|---|---|

| C-C (aromatic) bond length | 1.36 - 1.42 Å | Quinoline derivatives |

| C-N (aromatic) bond length | 1.32 - 1.38 Å | Quinoline derivatives |

| C-O (phenolic) bond length | ~1.36 Å | Hydroxyquinolines |

| M-O bond length (in complexes) | 1.9 - 2.2 Å | Metal quinolinolates |

| M-N bond length (in complexes) | 2.0 - 2.3 Å | Metal quinolinolates |

| Supramolecular Interactions | Hydrogen bonding, π-π stacking | Quinolinols and their complexes |

Note: Values are representative and compiled from crystallographic data of various quinoline derivatives and their metal complexes. mdpi.comtandfonline.commdpi.comresearchgate.net

Photoluminescence and Fluorescence Spectroscopy of Quinolinol Complexes

While 8-hydroxyquinoline and its derivatives are known for forming highly fluorescent complexes with various metal ions, the luminescence properties of 4-quinolinol systems are also of significant interest. nih.gov Upon coordination to a suitable metal ion (e.g., Al³⁺, Zn²⁺, Ga³⁺), this compound can form complexes that exhibit strong photoluminescence.

The fluorescence typically arises from intraligand π → π* transitions, where the metal ion's role is to induce conformational rigidity and reduce non-radiative decay pathways, thus enhancing the emission quantum yield. The emission wavelength and intensity are highly dependent on several factors:

The Metal Ion: The nature of the metal center influences the energy levels of the complex and the efficiency of the emission.

Substituents: The electron-donating methyl groups on the quinolinol ring can modulate the energy of the electronic transitions, tuning the emission color.

Environment: The emission can be sensitive to the solvent or the solid-state matrix, with solid-state samples sometimes showing blue-shifted emission compared to their solution counterparts. tandfonline.com

These luminescent properties make quinolinol complexes candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors for metal ion detection. researchgate.net

| Ligand | Metal Ion | Emission Maxima (λem, nm) | Observed Color |

|---|---|---|---|

| 5,7-Dimethyl-8-quinolinol | Sn(IV) | ~450 - 500 | Blue-Green |

| 5-Nitro-8-hydroxyquinoline | Zn(II), Cd(II) | ~530 - 550 | Green-Yellow |

| 8-Hydroxyquinoline-5-sulfonic acid | Boron | ~480 - 520 | Bluish-Green |

| 5-Cl-8-hydroxyquinoline | Eu(III), Tb(III) | Ligand: Blue; Complex: Green | Blue / Green |

Note: Data compiled from luminescence studies on various functionalized quinolinol complexes. tandfonline.commdpi.comresearchgate.netnih.gov

A comprehensive literature search for specific computational and theoretical investigations on the chemical compound This compound did not yield dedicated research studies matching the detailed requirements of the requested article outline. The available scientific literature accessible through the performed searches focuses on related quinoline derivatives, but lacks specific data for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, or Natural Bond Orbital (NBO) analysis for this compound itself.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables focusing solely on this specific compound as requested. Generating such an article would require access to proprietary research data or the performance of new, original computational studies, which is beyond the scope of this service.

For context, the methodologies mentioned in the outline are standard computational chemistry techniques used to predict and analyze the properties of molecules:

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict properties like molecular geometry, electronic energies, vibrational frequencies, dipole moments, and polarizability.

Molecular Dynamics (MD) Simulations: A computer simulation method for analyzing the physical movements of atoms and molecules. It allows the study of how a system evolves over time, providing insights into reactive properties and conformational changes.

Quantum Chemical Calculations: These calculations, often using methods like DFT, determine properties derived from the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The difference between these energies (the HOMO-LUMO gap) is an important indicator of molecular reactivity and stability.

Natural Bond Orbital (NBO) Analysis: A method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like structure picture of the electron density, helping to understand intramolecular interactions and charge delocalization.

While detailed data for this compound is unavailable, numerous studies apply these powerful theoretical tools to other quinoline derivatives to explore their electronic, structural, and reactive properties. These studies are fundamental in fields like materials science and drug design. However, in adherence to the strict requirement to focus solely on this compound, no further details from these related studies can be provided.

Computational Chemistry and Theoretical Investigations

Theoretical Studies on Excited State Intermolecular Proton Transfer (ESIPT) in 8-Hydroxyquinolines

Theoretical and computational studies have provided significant insights into the photochemistry of 8-hydroxyquinolines. A key area of investigation is the phenomenon of excited-state proton transfer (ESPT), where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen upon photoexcitation. While intramolecular proton transfer is common, intermolecular proton transfer, facilitated by a molecular bridge, has been a subject of detailed computational analysis, particularly for the parent compound, 8-hydroxyquinoline (B1678124) (8HQ).

Detailed research using time-dependent density functional theory (TDDFT) has explored the mechanism of excited-state double proton transfer (ESDPT) in complexes of 8-hydroxyquinoline with various hydrogen-bonded bridge molecules, such as ammonia, water, and acetic acid. rsc.org These studies analyze the potential energy surfaces (PES) and hydrogen bond strengths to elucidate the proton transfer pathways in the excited state. rsc.org

The findings indicate that the hydrogen bonds formed between 8HQ and the bridging molecule are crucial in facilitating the excited-state multiple proton transfer reaction. rsc.org The mechanism of this transfer is highly dependent on the nature of the bridging molecule. rsc.org For instance, three distinct concerted mechanisms have been identified for the complexes of 8HQ with ammonia (8HQ•NH₃), water (8HQ•H₂O), and acetic acid (8HQ•AcOH). rsc.org

Upon photoexcitation, the relative strengths of the hydrogen bonds in the complex dictate the sequence of proton transfer events. rsc.org

In the 8HQ•NH₃ complex , the –OH⋯NH₃ hydrogen bond is stronger. This leads to the deprotonation of the hydroxyl group on the 8HQ molecule occurring first. rsc.org

In the 8HQ•AcOH complex , the –OH⋯O–C–OH hydrogen bond is significantly weaker. Consequently, the initial step is the rapid protonation of the nitrogen atom in the 8HQ moiety. rsc.org

In the 8HQ•H₂O complex , the hydrogen bond strengths are nearly equivalent. This results in a simultaneous, symmetrical, and concerted transfer of both protons. rsc.org

These computational models demonstrate that the specific intermolecular interactions in the excited state govern the dynamics and mechanism of proton transfer in 8-hydroxyquinoline systems.

Table 1: Computational Analysis of 8-Hydroxyquinoline Intermolecular Complexes This table summarizes theoretical findings on the excited-state double proton transfer (ESDPT) mechanisms for 8-hydroxyquinoline (8HQ) complexed with different bridging molecules, as determined by TDDFT studies.

| Complex | Bridging Molecule | Key Hydrogen Bonds | Proposed Excited-State Mechanism |

| 8HQ•NH₃ | Ammonia | –OH⋯NH₃ | Concerted; deprotonation of 8HQ hydroxyl group occurs first due to stronger H-bond. rsc.org |